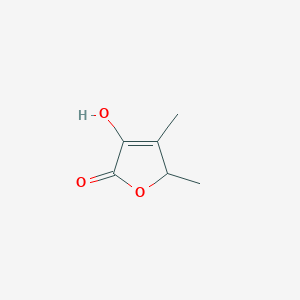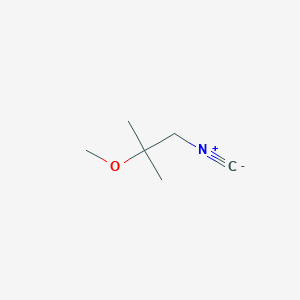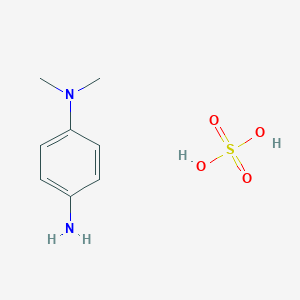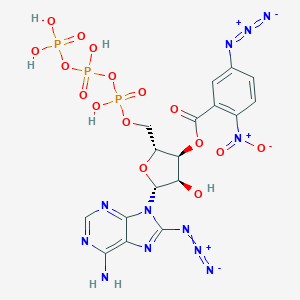
二乙氧基二苯基硅烷
描述
Diethoxydiphenylsilane (DEDPS) is a chemical compound consisting of two ethoxy groups and one phenyl group attached to a silicon atom. It is a colorless, volatile liquid with a faint odor and a boiling point of 131°C. It is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in the production of polymers, and as an additive in cosmetics, pharmaceuticals, and food products. DEDPS has also been studied for its potential as a therapeutic agent, with research suggesting it has anti-inflammatory, antioxidant, and antifungal properties.
科学研究应用
探测和分析爆炸物和环境污染物
二乙氧基二苯基硅烷已被用于开发新型涂层,用于平面固相微萃取,有助于离子迁移谱检测爆炸物如2,4,6-三硝基甲苯和爆炸标记物如乙二醇二硝酸酯。这种方法表现出高萃取效率和良好的重复性,使其成为爆炸物检测领域中的有价值工具 (Mattarozzi et al., 2011)。
此外,基于二乙氧基二苯基硅烷的固相微萃取纤维已被创新地用于复杂基质如牛奶和水中多环芳烃的测定。这些纤维具有低定量限和高沸点化合物的完全脱附而无残留效应,表明它们在环境监测和食品安全应用中的潜力 (Bianchi et al., 2008); (Bianchi et al., 2008)。
聚硅氧烷杂化物和聚合物合成
二乙氧基二苯基硅烷在各种聚合材料的合成中发挥了关键作用。它已被用于制备聚苯并噁嗪-聚硅氧烷杂化物,在这些材料的热性能和力学性能上的影响是显著的。这些研究为开发具有增强性能的先进材料提供了见解,适用于各种应用 (Ardhyananta et al., 2009); (Shirai et al., 2013)。
气凝胶制备和混合氧化物表征
在材料科学领域,二乙氧基二苯基硅烷已被用作钛-二氧化硅气凝胶的前体。这些气凝胶在了解混合氧化物中布朗斯特酸位点的生成方面起着关键作用,展示了二乙氧基二苯基硅烷在先进材料研究中的多功能性 (Miller et al., 1995)。
分析方法的开发
使用二乙氧基二苯基硅烷纤维的顶空固相微萃取方法,用于气相色谱-质谱法测定尿液中的羟基多环芳烃,展示了二乙氧基二苯基硅烷在开发创新分析方法中的应用。这种方法允许在人类尿液中对这些代谢物进行痕量水平的测定,对于生物监测暴露于环境污染物的重要性 (Mattarozzi et al., 2009)。
安全和危害
Diethoxydiphenylsilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .
作用机制
Target of Action
Diethoxydiphenylsilane is an organosilicon compound
Mode of Action
It has been used in the development of a solid-phase microextraction fiber to extract trace levels of polycyclic aromatic hydrocarbons . This suggests that it may interact with these compounds, possibly through physical adsorption or chemical bonding.
Pharmacokinetics
Organosilicon compounds, in general, are known for their stability and resistance to metabolic degradation, which can influence their bioavailability and pharmacokinetic properties .
Result of Action
It has been used in the development of a solid-phase microextraction fiber, suggesting that it may have applications in the extraction and detection of certain compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethoxydiphenylsilane. For instance, the presence of other compounds in the environment can potentially interfere with its action . Additionally, factors such as temperature and pH could potentially influence its stability and efficacy .
生化分析
Biochemical Properties
Diethoxydiphenylsilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through covalent bonding and hydrophobic interactions. For instance, diethoxydiphenylsilane can form stable complexes with proteins, enhancing their stability and activity in biochemical assays . Additionally, it can act as a cross-linking agent, facilitating the formation of stable protein networks .
Cellular Effects
Diethoxydiphenylsilane has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, diethoxydiphenylsilane can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of diethoxydiphenylsilane involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity . For example, diethoxydiphenylsilane can inhibit the activity of certain proteases, preventing the degradation of target proteins . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethoxydiphenylsilane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that diethoxydiphenylsilane can have sustained effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of diethoxydiphenylsilane vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote tissue regeneration . At high doses, diethoxydiphenylsilane can exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
Diethoxydiphenylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . It can be metabolized by specific enzymes, leading to the formation of active metabolites that exert biological effects . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, diethoxydiphenylsilane is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, affecting its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Diethoxydiphenylsilane exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, diethoxydiphenylsilane can localize to the endoplasmic reticulum, where it interacts with resident proteins and modulates their activity . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
diethoxy(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQQQWFKKTOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062519 | |
| Record name | Diphenyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Diethoxydiphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000472 [mmHg] | |
| Record name | Diethoxydiphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2553-19-7 | |
| Record name | Diphenyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyldiethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxydiphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(diethoxysilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxydiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLDIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8R5QPV9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Diethoxydiphenylsilane acts as a precursor for synthesizing polydiphenylsiloxane (PDPS) and modifying surfaces. It interacts with hydroxyl groups on various substrates, including silica, through a hydrolysis and condensation process [, , ]. This interaction leads to the formation of covalent Si-O-Si bonds, resulting in surface modification with hydrophobic phenyl groups or the creation of PDPS within hybrid materials.
A:
- Spectroscopic Data:
A: Diethoxydiphenylsilane demonstrates good compatibility with various polymers, including polyimide, polybenzoxazine, and polysiloxanes [, ]. This compatibility allows for the creation of hybrid materials with enhanced properties. The stability of Diethoxydiphenylsilane-modified materials is influenced by the degree of crosslinking, the presence of other components, and the environmental conditions. Generally, materials incorporating PDPS exhibit enhanced thermal stability and mechanical strength [, ].
A: While Diethoxydiphenylsilane is not typically used as a catalyst, its role in modifying the surface properties of materials can indirectly influence catalytic processes. For instance, incorporating Diethoxydiphenylsilane into solid-phase microextraction (SPME) fibers enhances their selectivity and sensitivity towards specific analytes like polycyclic aromatic hydrocarbons [, ].
ANone: Computational methods can simulate the interaction of Diethoxydiphenylsilane with surfaces at the molecular level. This information can predict the properties of modified materials or optimize reaction conditions for hybrid material synthesis.
ANone: Researchers utilize a combination of techniques to analyze Diethoxydiphenylsilane and its derivatives. These methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies Diethoxydiphenylsilane based on its mass-to-charge ratio [].
- Infrared Spectroscopy (IR): Detects specific functional groups present in the molecule, aiding in structural confirmation [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and helps monitor the progress of reactions involving Diethoxydiphenylsilane [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)

![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)

![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)








